molecular formula C20H18N6OS B2642670 N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-50-7

N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2642670
CAS No.: 868968-50-7
M. Wt: 390.47
InChI Key: ORBSSRJNIPSVCR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, pyridazine, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the pyridin-3-yl group and the 2,4-dimethylphenyl group. The final step usually involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, pyridine-containing molecules, and acetamide-based compounds. Examples include:

  • 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives
  • N-(2,4-dimethylphenyl)acetamide
  • Sulfanyl-substituted aromatic compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, enzyme inhibition, and pharmacological applications.

Chemical Structure and Properties

The compound features a unique structure that integrates a triazolo-pyridazine moiety with a sulfanyl group and an acetic acid derivative. The molecular formula is C18H20N4SC_{18}H_{20}N_4S with a molecular weight of approximately 344.45 g/mol.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro:

  • A549 (Lung Cancer) : IC50 = 1.06 μM
  • MCF-7 (Breast Cancer) : IC50 = 1.23 μM
  • HeLa (Cervical Cancer) : IC50 = 2.73 μM

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its inhibitory activity against several enzymes linked to cancer progression. Notably, it has shown potent inhibition of the c-Met kinase , which is often overexpressed in various malignancies:

  • c-Met Inhibition : IC50 = 0.090 μM

This level of inhibition is comparable to known inhibitors like Foretinib (IC50 = 0.019 μM), indicating its potential as a targeted therapeutic agent .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Induction of Apoptosis : Studies have demonstrated that the compound can induce late apoptosis in A549 cells.
  • Cell Cycle Arrest : The compound appears to cause G0/G1 phase arrest in cancer cells, which could contribute to its cytotoxic effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related triazolo-pyridazine derivatives:

Compound NameIC50 (μM)Target
This compound1.06 (A549)c-Met
Foretinib0.019c-Met
Compound 12e1.06 (A549)c-Met

This table highlights the promising potency of this compound in comparison to established inhibitors.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized various triazolo-pyridazine derivatives and evaluated their cytotoxicity against multiple cancer cell lines .
  • Mechanistic Studies : Research indicated that these compounds could modulate signaling pathways associated with tumor growth and metastasis.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-5-6-16(14(2)10-13)22-18(27)12-28-19-8-7-17-23-24-20(26(17)25-19)15-4-3-9-21-11-15/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSSRJNIPSVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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